molecular formula C9H15NO B6274226 3-(but-3-en-1-yl)piperidin-2-one CAS No. 155193-60-5

3-(but-3-en-1-yl)piperidin-2-one

Cat. No.: B6274226
CAS No.: 155193-60-5
M. Wt: 153.2
InChI Key:
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Description

3-(but-3-en-1-yl)piperidin-2-one is a chemical compound with the molecular formula C₉H₁₅NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(but-3-en-1-yl)piperidin-2-one can be achieved through several methods. One common approach involves the reaction of piperidin-2-one with but-3-en-1-yl bromide under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(but-3-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

3-(but-3-en-1-yl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(but-3-en-1-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidin-2-one: A closely related compound with similar structural features but lacking the but-3-en-1-yl group.

    N-methylpiperidin-2-one: Another derivative of piperidine with a methyl group attached to the nitrogen atom.

Uniqueness

3-(but-3-en-1-yl)piperidin-2-one is unique due to the presence of the but-3-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

155193-60-5

Molecular Formula

C9H15NO

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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